molecular formula C11H16F6N2O4 B2992567 1-Cyclobutylazetidin-3-amine;2,2,2-trifluoroacetic acid CAS No. 2567503-91-5

1-Cyclobutylazetidin-3-amine;2,2,2-trifluoroacetic acid

Cat. No.: B2992567
CAS No.: 2567503-91-5
M. Wt: 354.249
InChI Key: NPZPNRDIPSEUNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclobutylazetidin-3-amine;2,2,2-trifluoroacetic acid is a compound with the molecular formula C7H14N2 combined with C2HF3O2. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity .

Scientific Research Applications

1-Cyclobutylazetidin-3-amine;2,2,2-trifluoroacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor in the development of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Preparation Methods

The synthesis of 1-Cyclobutylazetidin-3-amine;2,2,2-trifluoroacetic acid involves several steps. One common method includes the reaction of cyclobutylamine with azetidin-3-one under controlled conditions to form 1-Cyclobutylazetidin-3-amine. This intermediate is then treated with 2,2,2-trifluoroacetic acid to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Cyclobutylazetidin-3-amine;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards desired products. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Cyclobutylazetidin-3-amine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

1-Cyclobutylazetidin-3-amine;2,2,2-trifluoroacetic acid can be compared with other similar compounds such as:

Properties

IUPAC Name

1-cyclobutylazetidin-3-amine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2C2HF3O2/c8-6-4-9(5-6)7-2-1-3-7;2*3-2(4,5)1(6)7/h6-7H,1-5,8H2;2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZPNRDIPSEUNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CC(C2)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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